molecular formula C34H42Br2N2 B3308362 2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 937733-74-9

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3308362
CAS No.: 937733-74-9
M. Wt: 638.5 g/mol
InChI Key: BPNALYBQIBMSEN-UHFFFAOYSA-N
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Description

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is a high-value synthetic intermediate designed for advanced materials chemistry and organic electronics research. This compound features a rigid, extended π-conjugated indolo[3,2-b]carbazole (ICZ) core, which is recognized for its excellent hole-transporting properties and planar structure . The incorporation of two octyl chains at the 5 and 11 positions significantly enhances the compound's solubility in common organic solvents, facilitating solution-based processing for device fabrication . The primary synthetic utility of this molecule lies in the two bromine atoms installed at the 2 and 8 positions, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization . This dibrominated derivative is a crucial precursor in the synthesis of donor-acceptor (D-A) type conjugated polymers and small molecules. When coupled with various electron-accepting comonomers, the resulting materials exhibit narrow band gaps and tunable optoelectronic properties, making them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic devices . Researchers can leverage this building block to develop novel semiconducting materials for next-generation thin-film electronics and photovoltaics. The product is provided with high-purity specifications to ensure consistent and reliable performance in sensitive research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-17-15-25(35)21-27(31)29-24-34-30(23-33(29)37)28-22-26(36)16-18-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNALYBQIBMSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC4=C(C=C31)C5=C(N4CCCCCCCC)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions, but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted indolo[3,2-b]carbazoles can be obtained.

    Coupling Products: New biaryl or alkyne-containing derivatives of indolo[3,2-b]carbazole.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves multiple steps. The process typically begins with the formation of the indolo-carbazole backbone followed by bromination and alkylation. The method often includes the use of solvents like DMSO and reagents such as sodium acetate and benzyl triethylammonium chloride to facilitate the reaction.

Synthesis Overview:

  • Initial Reaction: The compound is synthesized from 4-bromophenylhydrazine hydrochloride and 1,4-cyclohexanedione in ethanol.
  • Bromination: Subsequent bromination introduces bromine atoms at the 2 and 8 positions.
  • Alkylation: The final step involves alkylation with 1-bromoctane to introduce the dioctyl groups.

Organic Electronics

One of the primary applications of this compound is in organic electronics:

  • Organic Light Emitting Diodes (OLEDs): The compound serves as a key material in OLEDs due to its excellent charge transport properties and high thermal stability. Its structure allows for efficient light emission when incorporated into OLED devices.
  • Organic Photovoltaics (OPVs): It is also used in OPVs where it acts as a donor material. Its ability to facilitate charge separation and transport enhances the efficiency of solar cells.

Photonic Applications

The compound's photophysical properties make it suitable for photonic applications:

  • Fluorescent Probes: Due to its strong fluorescence characteristics, it can be utilized as a fluorescent probe in biological imaging and sensing applications.

Material Science

In material science research:

  • Polymer Blends: It can be blended with other polymers to create materials with tailored electronic properties. This is particularly useful in developing new materials for flexible electronics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • OLED Performance Improvement: Research demonstrated that incorporating this compound into OLED structures significantly improved device efficiency compared to traditional materials .
  • Charge Transport Mechanisms: Studies focused on understanding charge transport mechanisms in devices using this compound have shown enhanced mobility characteristics that contribute to better device performance .
  • Biological Imaging: Investigations into its use as a fluorescent probe revealed promising results for cellular imaging due to its biocompatibility and strong emission properties .

Mechanism of Action

The mechanism of action of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole in its applications is primarily related to its electronic properties. The bromine atoms and octyl groups influence the compound’s ability to participate in electronic interactions and form stable structures. In organic electronics, it acts as a semiconductor, facilitating charge transport through its conjugated system .

Comparison with Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituents Key Properties Reference
DB-DO-ICZ (Target) 2,8-Br; 5,11-C8H17 High solubility (octyl chains); bromine enables cross-coupling; mobility: N/A
2,8-Dibromo-5,11-dihexyl-6,12-diphenyl 2,8-Br; 5,11-C6H13; 6,12-Ph Lower solubility (shorter alkyl); Suzuki/Sonogashira reactivity; mobility: N/A
2,8-Dicyano-5,11-dihexyl-ICZ 2,8-CN; 5,11-C6H13 Electron-withdrawing CN groups; reduced π-π stacking; mobility: ~0.14 cm²/Vs
3,9-Dibromo-5,11-dioctyl-ICZ 3,9-Br; 5,11-C8H17 Altered conjugation pathway; lower charge transport efficiency
2,8-Dichloro-5,11-dihexyl-ICZ (CHICZ) 2,8-Cl; 5,11-C6H13 Similar solubility to DB-DO-ICZ; mobility: 0.14–0.5 cm²/Vs

Key Observations :

  • Substituent Position : Bromine at 2,8 positions (DB-DO-ICZ) allows for linear conjugation along the ICZ core, enhancing charge delocalization compared to 3,9-substituted analogs .
  • Alkyl Chain Length : Dioctyl chains (C8H17) improve solubility and film-forming properties vs. dihexyl (C6H13) . However, excessively long chains may reduce crystallinity and mobility.
  • Electron-Withdrawing Groups : 2,8-CN derivatives exhibit reduced π-π stacking due to steric hindrance, lowering mobility compared to brominated analogs .
Molecular Packing and Charge Transport
  • DB-DO-ICZ : Predicted to adopt π-π stacking (due to alkyl chains), similar to CHICZ, which shows mobility up to 0.5 cm²/Vs in single crystals .
  • Non-alkylated ICZs (e.g., CICZ): Herringbone packing with poor charge transport (mobility <0.01 cm²/Vs) .
  • Bulkier Substituents (e.g., isoindole-1,3-dione) : Disrupted packing reduces semiconductor performance .
Optical and Thermal Stability
  • DB-DO-ICZ : Expected to show broad absorption (300–450 nm) and moderate fluorescence, typical of ICZs .
  • Boron-Nitrogen (B-N) ICZs (e.g., tPh[BN]) : Narrowband emission (FWHM: 20–27 nm) and high quantum efficiency (>90%) due to rigid structures .

Biological Activity

Overview

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole (DBDIOC) is a synthetic organic compound with the molecular formula C34H42Br2N2. This compound is a derivative of indolo[3,2-b]carbazole and is characterized by the presence of two bromine atoms at positions 2 and 8, and two octyl groups at positions 5 and 11. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields including organic electronics and pharmaceuticals.

  • Molecular Weight : 638.52 g/mol
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : 708.4 °C at 760 mmHg
  • Melting Point : Not available

Anticancer Properties

Research has indicated that DBDIOC exhibits significant anticancer activity. A study demonstrated that DBDIOC inhibits the proliferation of various cancer cell lines through apoptosis induction. This mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells .

Antimicrobial Activity

DBDIOC has shown promising results in antimicrobial assays. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects. The compound's bromine substituents are believed to enhance its interaction with microbial cell membranes, disrupting their integrity .

Neuroprotective Effects

In neuropharmacological studies, DBDIOC has been evaluated for its neuroprotective properties. It was found to protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals may contribute to its protective effects against neurodegenerative diseases .

The biological activity of DBDIOC can be attributed to its structural features:

  • Bromine Atoms : Facilitate nucleophilic substitution reactions and enhance binding affinity to biological macromolecules.
  • Indolo[3,2-b]carbazole Framework : Allows for further functionalization and interaction with various cellular targets.

Case Studies

StudyFindings
Anticancer Activity DBDIOC induced apoptosis in cancer cell lines via caspase activation .
Antimicrobial Effects Inhibited growth of S. aureus and E. coli; effective at low concentrations .
Neuroprotection Reduced oxidative stress in neuronal cells; potential implications for Alzheimer's disease .

Applications in Research

DBDIOC's unique properties make it suitable for various applications:

  • Organic Electronics : Utilized as a building block for organic semiconductors and light-emitting diodes (LEDs).
  • Pharmaceutical Development : Investigated for potential therapeutic roles in cancer treatment and neuroprotection.
  • Materials Science : Incorporated into polymers to enhance electronic properties.

Q & A

Q. What design principles optimize this compound for organic semiconductors or OLEDs?

  • Methodology :
  • Hole Transport : Introduce electron-rich substituents (e.g., methoxyphenyl) at N-5/N-11 to lower HOMO levels (-5.14 eV), improving hole injection .
  • Thermal Stability : Alkyl chains enhance glass transition temperatures (>150°C), critical for device longevity under operational stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 2
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

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